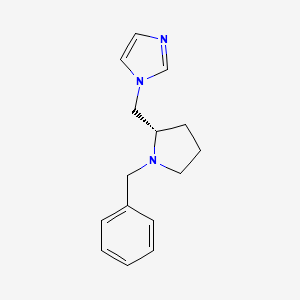
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is a chiral compound that features a pyrrolidine ring, a benzyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of the Imidazole Ring: The imidazole ring is attached through a condensation reaction involving an aldehyde or ketone precursor and an amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-2-methylpyrrolidine: Lacks the imidazole ring, leading to different chemical properties.
1-Benzylimidazole: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is unique due to its combination of a chiral center, a benzyl group, and an imidazole ring. This structural arrangement imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C15H19N3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
1-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]imidazole |
InChI |
InChI=1S/C15H19N3/c1-2-5-14(6-3-1)11-18-9-4-7-15(18)12-17-10-8-16-13-17/h1-3,5-6,8,10,13,15H,4,7,9,11-12H2/t15-/m0/s1 |
Clave InChI |
MXJZHUDEFMMXNM-HNNXBMFYSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


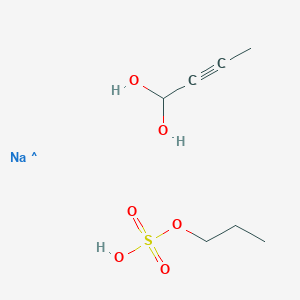
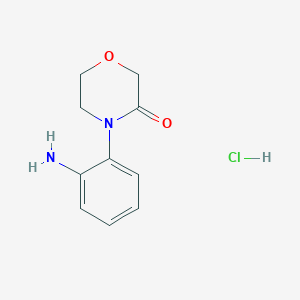
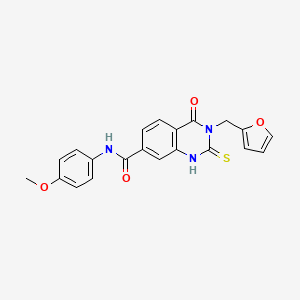

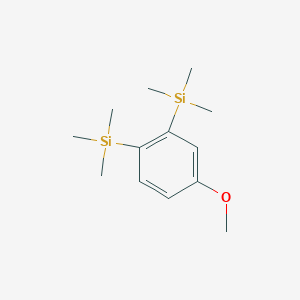
![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)


![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
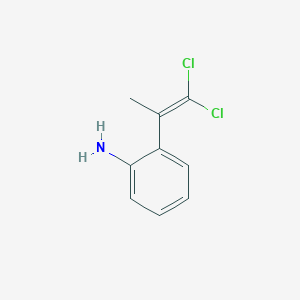
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14114206.png)

